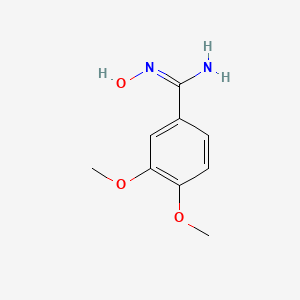
N-Hydroxy-3,4-dimethoxy-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3,4-dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzamidine, characterized by the presence of hydroxy and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,4-dimethoxy-benzamidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a carbonyl compound, such as methylene tert-butyl ketone. This is followed by oxidation and imination steps to yield the target compound . The reaction conditions often include the use of bases like triethylamine (TEA) and solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,4-dimethoxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-Hydroxy-3,4-dimethoxy-benzamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in drug discovery.
Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,4-dimethoxy-benzamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Hydroxy-3,4-dimethoxy-benzamidine include:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N'-hydroxy-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
REKFOHFJHBBXOR-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N\O)/N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


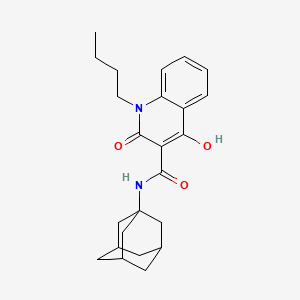
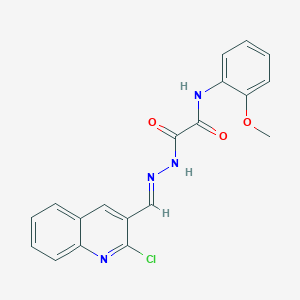


![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
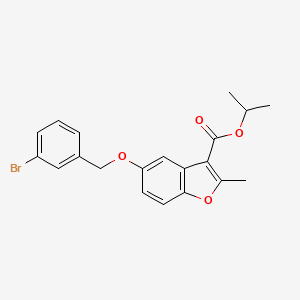

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
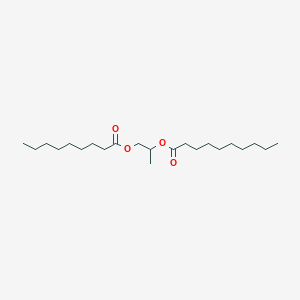
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)


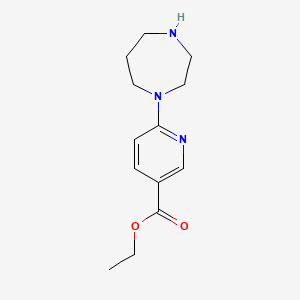
![5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B12050819.png)
